3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol
Overview
Description
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an ethylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
- 3-[Benzyl(propyl)amino]-1,1,1-trifluoropropan-2-ol
- 3-[Phenyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol
Uniqueness
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol (CAS No: 1410613-84-1) is an organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an ethylamino group attached to a propanol backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a therapeutic agent.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16F3NO
- Molecular Weight : 251.26 g/mol
- Chemical Structure :
The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and stability, which may facilitate its binding to various receptors or enzymes involved in cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). Compounds within the same chemical family exhibited IC50 values indicating significant antiproliferative effects. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
4c | MDA-MB-231 | 17.83 |
4j | MCF-7 | 19.73 |
These values suggest that derivatives of trifluoropropanol compounds can be more effective than traditional chemotherapeutics like Cisplatin .
Antimicrobial Activity
Other research indicates that similar compounds have shown antibacterial activity . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .
Synthesis and Biological Evaluation
A notable study involved the synthesis of various derivatives of trifluoropropanol compounds. These derivatives were screened for their biological activities:
- Synthesis Methodology : The synthesis typically involves reacting benzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions using catalysts to enhance yield and purity.
- Biological Screening : The synthesized compounds were subjected to biological assays to evaluate their activity against different cancer cell lines and bacterial strains.
Properties
IUPAC Name |
3-[benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-16(9-11(17)12(13,14)15)8-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDUVVIVPFUTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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